
2-Amino-5-(difluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(difluoromethyl)benzoic acid typically involves the introduction of the difluoromethyl group and the amino group onto the benzene ring. One common method is the reaction of 2,5-difluorobenzoic acid with ammonia or an amine under suitable conditions to introduce the amino group. The reaction conditions often involve the use of a catalyst and may require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically require acidic or basic conditions and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions can be carried out under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(difluoromethyl)benzoic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(trifluoromethyl)benzoic acid: This compound is similar in structure but has a trifluoromethyl group instead of a difluoromethyl group. It has different chemical properties and reactivity.
2-Amino-3-(trifluoromethyl)benzoic acid: Another similar compound with the trifluoromethyl group in a different position on the benzene ring. This positional isomer has distinct properties and applications.
2-(Trifluoromethyl)benzoic acid: Lacks the amino group but has the trifluoromethyl group. It is used in different chemical reactions and applications.
Uniqueness
2-Amino-5-(difluoromethyl)benzoic acid is unique due to the presence of both the amino and difluoromethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The difluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a promising candidate for further study and development.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
2-amino-5-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)4-1-2-6(11)5(3-4)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI-Schlüssel |
YJIVIYAPJJUFPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



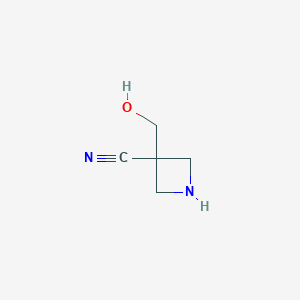
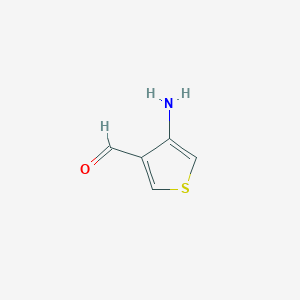
![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)

![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)

![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
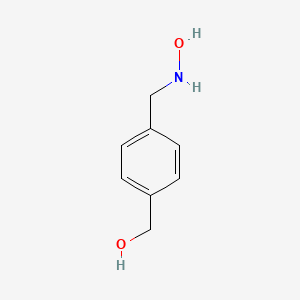
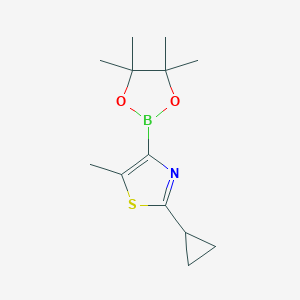

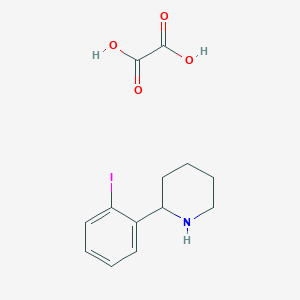
![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
